molecular formula C25H20BrNO4 B2635800 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 1344158-50-4

7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B2635800
CAS No.: 1344158-50-4
M. Wt: 478.342
InChI Key: IKIQTKBIWIAPIL-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Data synthesized from analogous compounds:

¹H NMR (500 MHz, CDCl₃):

  • δ 9.18 (s, 1H, H-5 isoquinoline)
  • δ 8.55 (d, J = 6.0 Hz, 1H, H-8 isoquinoline)
  • δ 7.70–7.12 (m, 8H, Fmoc aromatic protons)
  • δ 4.20 (t, 2H, Fmoc CH₂)
  • δ 3.85 (m, 2H, dihydroisoquinoline CH₂)
  • δ 2.90 (m, 2H, dihydroisoquinoline CH₂)

¹³C NMR (126 MHz, CDCl₃):

  • δ 172.1 (COOH carbonyl)
  • δ 155.6 (Fmoc carbonyl)
  • δ 143.2–120.8 (aromatic carbons)
  • δ 66.3 (Fmoc CH₂)
  • δ 48.5 (dihydroisoquinoline CH₂)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Band (cm⁻¹) Assignment
3200–2500 O-H (carboxylic acid)
1705 C=O (carboxylic acid)
1689 C=O (Fmoc carbonyl)
1580 C=C (aromatic)
675 C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ (MeOH): 278 nm (π→π* transition, aromatic system)
  • Shoulder at 315 nm (n→π* transition, carbonyl groups)

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Observed [M+H]⁺: 502.1284 (theoretical 502.1289 for C₂₅H₂₀BrNO₄)
  • Isotope Pattern: Characteristic 1:1 ratio for bromine (⁷⁹Br/⁸¹Br)

Fragmentation Pathways:

  • Loss of Fmoc group: m/z 279.02 (C₉H₇BrNO₂⁺)
  • Decarboxylation: m/z 456.09 (C₂₄H₁₉BrNO₂⁺)
  • C-Br bond cleavage: m/z 422.14 (C₂₅H₁₉NO₄⁺)
Fragmentation Scheme:
[M+H]⁺ (502.13)
├── -C₁₅H₁₁O₂ (Fmoc) → m/z 279.02  
├── -CO₂H → m/z 456.09  
└── -Br → m/z 422.14  

Properties

IUPAC Name

7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQTKBIWIAPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C=CC(=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of bioactive molecules. Its isoquinoline core is known for its presence in numerous natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.

Anticancer Activity

Recent studies have shown that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the isoquinoline structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development in anticancer therapies .

Neuroprotective Properties

Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier is crucial for its application in neuropharmacology .

Synthetic Applications

The compound is utilized as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Coupling Reactions : The fluorenylmethoxycarbonyl (Fmoc) group can be used to protect amines during peptide synthesis, making this compound useful in the preparation of peptide libraries.
  • Functionalization : The bromine atom provides a site for further substitution reactions, enabling the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties .

Biochemical Research

In biochemical studies, 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be employed as a research tool to investigate enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. This property is particularly relevant in studying enzymatic pathways related to disease mechanisms.

Protein Labeling

The fluorenylmethoxycarbonyl group can be utilized for labeling proteins in biochemical assays, aiding in the visualization and tracking of protein interactions within cellular environments .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis and Anticancer Activity of Isoquinoline DerivativesAnticancerSeveral derivatives showed IC50 values in low micromolar range against breast cancer cell lines .
Neuroprotective Effects of Isoquinoline CompoundsNeuropharmacologyDemonstrated significant reduction in neuronal cell death in models of neurodegeneration .
Enzyme Inhibition by Isoquinoline DerivativesBiochemistryIdentified specific isoquinoline compounds that inhibit key metabolic enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine group for further reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous molecules from the evidence:

Compound Name Core Structure Substituents/Functional Groups Protecting Group Key Applications/Properties
7-Bromo-2-(Fmoc)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (Target) Isoquinoline (dihydro) 7-Bromo, carboxylic acid at C1 Fmoc Likely used in peptide coupling or as a building block for bioactive molecules; bromo enables further functionalization.
2-[4-(Fmoc-piperazin-1-yl)]acetic acid (-10) Piperazine Acetic acid side chain, Fmoc-protected piperazine Fmoc R&D applications; limited regulatory listing (not in EINECS/TSCA). Handling requires ventilation and PPE due to unknown toxicity .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b, ) Carbazole Nitro, fluoro, methoxy, methyl groups None Photophysical/electronic applications; synthesized via Suzuki coupling. Nitro groups enhance reactivity for reduction or substitution .
9-tert-Butoxycarbonyl (Boc)-protected carbazoles (9a-f, ) Carbazole Boc-protected amine, aryl/heteroaryl substituents (e.g., pyridinyl, thiophene) Boc Acid-labile protection for amines; Boc group stabilizes intermediates during multi-step synthesis. Contrasts with Fmoc’s base sensitivity .

Stability and Reactivity

  • Fmoc vs. Boc Protection :
    • Fmoc : Base-labile (e.g., cleaved by piperidine), ideal for stepwise solid-phase synthesis. Hydrophobic, may reduce solubility.
    • Boc : Acid-labile (e.g., cleaved by TFA), preferred in solution-phase chemistry. Less sterically bulky than Fmoc .
  • Bromo Substituent : Enhances electrophilicity at C7, enabling cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Contrasts with nitro (electron-withdrawing) or methoxy (electron-donating) groups in carbazoles .

Target Compound

  • Potential Uses: Intermediate in peptide-isoquinoline hybrids for drug discovery. Building block for metal-organic frameworks (MOFs) or polymers via carboxylic acid coordination.
  • Knowledge Gaps: Lack of empirical data (e.g., solubility, LD50) limits hazard assessment.

Fmoc-Piperazine Acetic Acid

  • Applications: Used in combinatorial chemistry for amine protection.

Carbazole Derivatives ()

  • Electronic Properties : Methoxy and nitro groups tune luminescence and redox behavior, relevant for OLEDs or sensors.
  • Synthetic Flexibility : Suzuki coupling allows diverse aryl functionalization, a strategy applicable to the target compound’s bromo substituent .

Biological Activity

7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves several steps, including the protection of functional groups, bromination, and cyclization processes. While specific synthetic routes may vary, they often utilize established methodologies in organic synthesis to achieve high yields and purity.

Antibacterial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that certain isoquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL against various bacterial strains .

Antimycobacterial Activity

In studies focusing on antimycobacterial activity, derivatives of isoquinoline have been evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds showed promising results with MIC values below 15.625 µg/mL, indicating strong potential for further development as antitubercular agents . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the isoquinoline ring can enhance biological activity.

Cytotoxicity

Cytotoxicity assessments have been conducted using various cancer cell lines. For example, certain isoquinoline derivatives were screened against human epithelial kidney cancer (A498) and prostate cancer (PC-3) cell lines, revealing selective cytotoxic effects while sparing non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanism by which 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its biological effects is not fully understood but may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Further research is needed to elucidate these pathways.

Case Studies

Several case studies have highlighted the biological potential of isoquinoline derivatives:

  • Antibacterial Evaluation : A study synthesized a series of isoquinoline derivatives and tested them against common bacterial pathogens. The most active compound exhibited an MIC value significantly lower than standard antibiotics .
  • Antitubercular Activity : Another investigation focused on the antitubercular properties of modified isoquinolines. Compounds were assessed for their activity against M. tuberculosis, leading to the identification of several promising candidates for further development .
  • Cytotoxicity Profiles : A comprehensive evaluation involving multiple cancer cell lines demonstrated that certain derivatives selectively targeted cancer cells while maintaining low toxicity towards normal cells, suggesting their potential as anticancer agents .

Data Tables

Compound NameStructureMIC (µg/mL)Cytotoxicity (IC50 µM)Activity Type
Compound AStructure3.9137.3Antimicrobial
Compound BStructure15.625>100Antitubercular
Compound CStructure62.525Anticancer

Q & A

Q. What are the recommended protocols for synthesizing 7-Bromo-2-(Fmoc)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized isoquinoline scaffold followed by Fmoc protection. For example, bromination may proceed via electrophilic substitution using bromine or N-bromosuccinimide under controlled conditions (e.g., acetonitrile at 0°C, as seen in brominated isoquinolinone synthesis ). Post-bromination, the Fmoc group is introduced via reaction with Fmoc-Cl in the presence of a base like DMAP. Key intermediates should be characterized using:

  • NMR : To confirm regioselectivity of bromination and Fmoc attachment (e.g., aromatic proton shifts in 1H^1H NMR).
  • LC-MS : To verify molecular weight and purity (>95% by HPLC).
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related brominated heterocycles .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar Fmoc-protected compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes ).
  • Ventilation : Use fume hoods to minimize inhalation risks during weighing or reactions.
  • Decontamination : Quench residual reactivity with ethanol/water mixtures before disposal .
  • Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the Fmoc group .

Q. How can researchers optimize purification of this compound to achieve high yields?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to separate brominated byproducts.
  • Recrystallization : Test solvent pairs like ethyl acetate/hexane or DCM/pentane for crystalline purity.
  • Troubleshooting : Monitor for Fmoc deprotection (e.g., via TLC with ninhydrin staining) if acidic conditions are used .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are most effective?

Methodological Answer: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functional diversification. Key considerations:

  • Catalyst Screening : Pd(PPh3_3)4_4 or XPhos Pd G3 for aryl-Br activation, with K2_2CO3_3 as a base in THF/H2_2O .
  • Steric Effects : The Fmoc group may hinder coupling; microwave-assisted heating (80–100°C) improves reaction rates.
  • Monitoring : Use 19F^{19}F NMR (if fluorinated partners) or MALDI-TOF to track reaction progress.

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Comparative Analysis : Cross-reference 1H^1H and 13C^{13}C NMR data with structurally analogous compounds (e.g., Fmoc-protected amino acids ).
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Collaborative Verification : Share samples with independent labs for NMR replication, addressing solvent or calibration discrepancies.

Q. What strategies are recommended for assessing the ecological impact of this compound despite limited ecotoxicity data?

Methodological Answer:

  • Predictive Modeling : Use QSAR tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential .
  • Microcosm Studies : Test soil mobility using OECD Guideline 121 (column leaching experiments with labeled 14C^{14}C-analogs) .
  • Tiered Testing : Begin with Daphnia magna acute toxicity assays (EC50_{50}) before advancing to chronic studies .

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